1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one
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Overview
Description
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is an organic compound that features both hydroxy and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the carbonyl carbon of the 2-hydroxyacetophenone, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfonyl)propan-1-one.
Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- 2-Hydroxy-1,2-diphenyl-propan-1-one
- 1-Naphthalen-2-yl-propan-1-one
Comparison: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds like 2-Hydroxy-1,2-diphenyl-propan-1-one and 1-Naphthalen-2-yl-propan-1-one lack the sulfanyl group, resulting in different chemical properties and applications.
Properties
CAS No. |
61189-81-9 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C15H14O2S/c16-14-9-5-4-8-13(14)15(17)10-11-18-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
HRBISFYVKLOMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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